N-(2,2-diphenylethyl)-N'-1-naphthylurea

Description

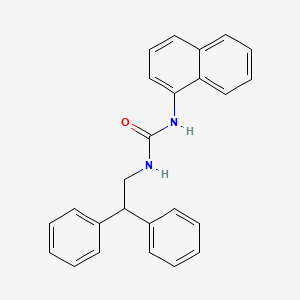

N-(2,2-Diphenylethyl)-N'-1-naphthylurea is a urea derivative featuring a 2,2-diphenylethyl group and a 1-naphthyl substituent. Urea derivatives are characterized by a carbonyl group flanked by two amine groups (NH), enabling strong hydrogen-bonding interactions. The 2,2-diphenylethyl moiety contributes steric bulk and hydrophobicity, while the 1-naphthyl group may enhance aromatic stacking interactions and lipophilicity. Such structural attributes are critical in medicinal chemistry, where urea motifs are leveraged for their binding affinity and metabolic stability .

Properties

IUPAC Name |

1-(2,2-diphenylethyl)-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O/c28-25(27-24-17-9-15-19-14-7-8-16-22(19)24)26-18-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,23H,18H2,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIZSSUAGKEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Example: N-(2,2-Diphenylethyl)acetamide (4a) and N-(2,2-Diphenylethyl)-4-nitrobenzamide

Amides replace the urea group with a carbonyl-amine linkage. For instance:

- N-(2,2-Diphenylethyl)acetamide (4a) (C₁₆H₁₇NO): Synthesized via acylation of 2,2-diphenylethan-1-amine with acetyl chloride. Key spectral data includes a singlet at δ 1.87 ppm (acetyl CH₃) in ¹H-NMR and a carbonyl carbon at δ 170.1 ppm in ¹³C-NMR .

- N-(2,2-Diphenylethyl)-4-nitrobenzamide : Synthesized via solvent-free ball milling, showcasing an eco-friendly approach. The nitro group enhances electron-withdrawing effects, influencing bioactivity and fragmentation patterns in HRMS (e.g., m/z 347 molecular ion and m/z 269 fragment via benzyl elimination) .

The nitro group in 4-nitrobenzamide enhances bioactivity and electron-withdrawing effects, whereas the naphthyl group in the target urea may optimize lipophilicity .

Sulfonamide Derivatives

Example: N-(2,2-Diphenylethyl)methanesulfonamide (4b)

Sulfonamides feature a sulfonyl group (–SO₂–NH–) instead of urea’s carbonyl.

- N-(2,2-Diphenylethyl)methanesulfonamide (4b) (C₁₅H₁₇NO₂S): Synthesized via sulfonylation, with a sulfonyl CH₃ signal at δ 2.81 ppm in ¹H-NMR. The sulfur atom increases molecular weight (275.37 g/mol) and may improve metabolic stability .

| Parameter | This compound | N-(2,2-Diphenylethyl)methanesulfonamide (4b) |

|---|---|---|

| Functional Group | Urea | Sulfonamide (–SO₂–NH–) |

| Electron Effects | Neutral | Electron-withdrawing (SO₂) |

| Bioactivity | Potential for hydrogen bonding | Enhanced stability and acidity (NH more acidic) |

Key Differences : Sulfonamides are more acidic than ureas due to the electron-withdrawing SO₂ group, affecting solubility and protein interactions .

Thiourea Derivatives

Example: N-(1,1-Dimethylethyl)-N'-(2-methylphenyl)thiourea

Thioureas replace urea’s oxygen with sulfur (–NH–CS–NH–), altering hydrogen-bonding strength.

- N-(1,1-Dimethylethyl)-N'-(2-methylphenyl)thiourea (C₁₂H₁₈N₂S): The thiocarbonyl group reduces hydrogen-bonding capacity but may enhance lipophilicity and metal chelation .

Key Differences : Thioureas are less polar but offer unique coordination chemistry, unlike ureas .

Naphthyl-Containing Analogs

Example: N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide (Compound 3)

Naphthyl groups influence aromatic interactions and solubility.

- Compound 3 (C₂₈H₂₅NO₂): Features a methoxy-naphthyl group, synthesized via column chromatography. Melting point: 110–112°C; UV λmax 241 nm (ε = 12,500) .

| Parameter | This compound | Compound 3 |

|---|---|---|

| Aromatic Substituent | 1-Naphthyl | 6-Methoxy-naphthyl |

| Functional Group | Urea | Amide |

| Synthesis | Likely coupling reaction | Column chromatography (silica gel) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.